Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIPARPMLHREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598667 | |

| Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-64-9 | |

| Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

CAS Number: 136818-64-9

Abstract

This technical guide provides a comprehensive overview of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] The specific substitutions of fluorine and a methoxy group on the indole ring of this compound modulate its electronic and steric properties, making it a valuable intermediate for the synthesis of targeted therapeutic agents.[3] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in drug discovery, outlines methods for analytical characterization, and provides essential safety information.

Physicochemical Properties & Structure

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a solid at room temperature, and it is crucial to store it in a cool, dry, and well-ventilated area away from incompatible substances.[4][5] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 136818-64-9 | Internal |

| Molecular Formula | C₁₁H₁₀FNO₃ | Internal |

| Molecular Weight | 223.20 g/mol | Internal |

| Appearance | Solid | [5] |

| Topological Polar Surface Area (TPSA) | 59.2 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 2 | [6] |

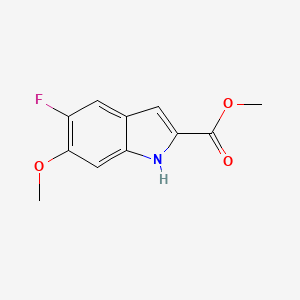

Chemical Structure:

Caption: Chemical structure of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.

Synthesis and Mechanistic Rationale

The proposed synthesis starts from a substituted benzaldehyde, which undergoes a condensation reaction with an azidoacetate derivative, followed by a thermal cyclization.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Condensation. To a solution of 4-fluoro-3-methoxybenzaldehyde and methyl 2-azidoacetate in methanol at 0°C, a freshly prepared solution of sodium methoxide in methanol is added dropwise.[7]

-

Causality: The sodium methoxide acts as a strong base, deprotonating the α-carbon of methyl 2-azidoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde in an aldol-type condensation. The subsequent elimination of water yields the vinyl azide intermediate. The low temperature is critical to control the reaction rate and prevent side reactions.

-

-

Step 2: Thermal Cyclization. The crude vinyl azide intermediate is dissolved in a high-boiling point solvent like toluene and heated.[7]

-

Causality: Upon heating, the vinyl azide undergoes a concerted reaction involving the extrusion of dinitrogen gas (N₂) to form a highly reactive vinyl nitrene intermediate. This nitrene immediately undergoes an intramolecular C-H insertion reaction with the ortho-position of the benzene ring to form the five-membered pyrrole ring, completing the indole scaffold. This cyclization is a key step in many indole syntheses.

-

-

Step 3: Work-up and Purification. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified.

-

Self-Validation: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product must be confirmed by analytical techniques such as NMR and Mass Spectrometry (see Section 4).

-

Applications in Research and Drug Development

The indole nucleus is a common feature in many pharmaceuticals due to its ability to mimic peptide structures and bind to various enzymes.[1][2] Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3]

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its value lies in the strategic placement of reactive handles:

-

The indole nitrogen (N-1) can be alkylated or arylated.[8]

-

The ester group (C-2) can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.

-

The indole C-3 position is nucleophilic and can undergo electrophilic substitution.

Potential Therapeutic Areas:

While specific targets for this exact molecule are proprietary or in early-stage research, derivatives of fluoro-methoxy indoles have been investigated for a range of biological activities, including:

-

Antiviral Agents: Fluorinated indoles have shown promise as inhibitors of viral replication, including for viruses like HIV-1.[9]

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs that target kinases, tubulin polymerization, and other cellular pathways.[10]

-

Anti-inflammatory Agents: Indole derivatives have been explored as inhibitors of inflammatory enzymes and receptors.[9][10]

-

CNS Disorders: The structural similarity of indole to neurotransmitters like serotonin has made it a key scaffold for drugs targeting CNS disorders.[1]

Caption: Potential derivatization pathways and therapeutic applications.

Analytical Characterization & Quality Control

Ensuring the identity and purity of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is paramount for its use in synthesis and research. A multi-technique approach is required for full characterization.

Analytical Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. acrospharmatech.com [acrospharmatech.com]

- 5. acrospharmatech.com [acrospharmatech.com]

- 6. 1211595-72-0 | 5-Fluoro-6-methoxy-1H-indole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpn.org [rjpn.org]

Physicochemical properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Abstract

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a substituted indole derivative, a structural motif of significant interest in medicinal chemistry and materials science. Indole-based compounds are known for a wide range of biological activities, and understanding their fundamental physicochemical properties is a prerequisite for any rational drug design, formulation development, or synthetic application.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of this specific molecule. It is intended for researchers, scientists, and drug development professionals, offering not only collated data but also detailed, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and catalogue its fundamental properties. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule is further functionalized with a fluorine atom at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate group at the 2-position.

These substitutions critically influence the molecule's electronic distribution, hydrogen bonding potential, lipophilicity, and metabolic stability, making a detailed analysis of its properties essential for predicting its behavior in biological and chemical systems.

Table 1: Summary of Core Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | - |

| CAS Number | 136818-64-9 | [3][4] |

| Molecular Formula | C₁₁H₁₀FNO₃ | [5] |

| Molecular Weight | 223.20 g/mol | [5] |

| Physical Form | Solid (predicted) | Based on storage conditions |

| Boiling Point | 379.5 ± 37.0 °C | (Predicted)[5] |

| Density | 1.328 ± 0.06 g/cm³ | (Predicted)[5] |

| pKa | 14.36 ± 0.30 | (Predicted, for N-H proton)[5] |

| Storage | Sealed in a dry, room temperature environment | [5][6] |

| Melting Point | To be determined experimentally (See Section 4) | - |

| Solubility | To be determined experimentally (See Section 5) | - |

| LogP | To be determined experimentally (See Section 6) | - |

Structural and Spectroscopic Characterization

Confirming the chemical structure of the synthesized or procured material is the most critical quality control step. A combination of spectroscopic techniques provides unambiguous structural elucidation.

Predicted Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet at high chemical shift, >11 ppm in DMSO-d₆), aromatic protons on the indole core (with splitting patterns influenced by the fluorine atom), a singlet for the methoxy group (~3.9 ppm), and a singlet for the methyl ester group (~3.9 ppm).[1]

-

¹³C NMR: The carbon spectrum will display 11 unique resonances corresponding to each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic C-F coupling constants. Quaternary carbons, such as the ester carbonyl and the indole carbons at positions 2, 3a, 5, 6, and 7a, can be identified using experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[7]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 5-position.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester group (around 1700-1720 cm⁻¹), C-O stretching for the ester and ether linkages, and C-F stretching.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the elemental formula C₁₁H₁₀FNO₃. The electrospray ionization (ESI) technique is typically suitable for this class of compounds.[10]

Experimental Workflow: Structural Elucidation

The following workflow represents a robust, self-validating system for confirming the identity and purity of the target compound.

Thermal Properties: Melting Point and Stability

Thermal analysis provides insights into the solid-state properties of a compound, including its melting point, purity, and decomposition temperature.

Rationale for Experimental Choice:

-

Differential Scanning Calorimetry (DSC): DSC is the gold standard for determining the melting point and enthalpy of fusion. A sharp, single melting endotherm is indicative of a highly pure, crystalline material. The presence of multiple peaks or a broad transition may suggest impurities or the existence of different polymorphs.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to identify the presence of residual solvents or water.

Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Repeat for the TGA analysis using a ceramic or platinum pan.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program (DSC): Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Instrument Setup (TGA): Place the sample pan into the TGA furnace.

-

Thermal Program (TGA): Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to ensure complete decomposition.

-

Data Analysis:

-

DSC: Determine the onset temperature of the melting endotherm, which is reported as the melting point (M.p.).

-

TGA: Analyze the mass loss curve to identify the onset of decomposition.

-

Solubility Profile

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[12] For research purposes, solubility in various organic solvents is also essential for reaction setup, purification, and analytical sample preparation.

Rationale for Experimental Choice:

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the result reflects the true thermodynamic limit of solubility and is not an artifact of supersaturation from a kinetically-driven process.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, 7.4).

-

Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully collect an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Lipophilicity and Ionization

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical property that governs membrane permeability, protein binding, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties.[13] It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

Relationship between pKa, pH, and Lipophilicity

The ionization state of a molecule, determined by its pKa and the pH of the environment, directly impacts its lipophilicity.

-

LogP (Partition Coefficient): Refers to the lipophilicity of the neutral form of the molecule.

-

pKa (Acid Dissociation Constant): Indicates the pH at which the molecule is 50% ionized. For the indole N-H, this value is high, meaning it is predominantly neutral under physiological conditions.

-

LogD (Distribution Coefficient): Refers to the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For a molecule that is neutral at a given pH, LogD ≈ LogP.

Protocol: LogD₇.₄ Determination by HPLC

A chromatographic approach offers a higher-throughput alternative to the shake-flask method for determining lipophilicity.

-

Principle: The retention time of an analyte on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP/D values, the LogD of the test compound can be determined.

-

System Setup: Use a C18 reverse-phase column. The mobile phase should be a buffered aqueous solution (at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

-

Analysis: Inject the test compound and record its retention time.

-

Calculation:

-

Calculate the capacity factor (k') for each standard and the test compound: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k') versus the known LogP values of the standards.

-

Perform a linear regression to generate a calibration curve.

-

Use the log(k') of the test compound to calculate its LogD₇.₄ from the regression equation.

-

Conclusion

The physicochemical properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate outlined in this guide provide a critical foundation for its application in scientific research. The predicted high boiling point and solid nature are typical for a molecule of this size and functionality. The key determinants for its utility in drug discovery—solubility, lipophilicity, and stability—require rigorous experimental evaluation. The protocols detailed herein offer robust, validated methodologies for obtaining high-quality data. This comprehensive characterization enables researchers to make informed decisions regarding experimental design, from synthetic route optimization and formulation to the interpretation of biological activity data, ultimately accelerating the path of scientific discovery.

References

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 60(3), 329-343. [14]

-

Mansouri, K., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 128(6), 067009. [15]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. CSPS Canada. [10]

-

Harrison, W. T. A., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3325-o3327. [1]

-

Acros Pharmatech. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. Acros Pharmatech Website. [6]

-

AbacipharmTech. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. AbacipharmTech Website. [3]

-

Royal Society of Chemistry. (2015). Chapter 1: Physicochemical Properties and Compound Quality. RSC Books. [12]

-

Royal Society of Chemistry. (n.d.). Supporting information. RSC Publishing. [16]

-

Smith, G. F. (2023). Chapter 1: Physicochemical Properties. RSC Books. [13]

-

PrepChem.com. Synthesis of methyl indole-5-carboxylate. PrepChem.com. [17]

-

ChemicalBook. (n.d.). Methyl 5-fluoro-6-Methoxy-1H-indole-2-carboxylate. ChemicalBook Website. [5]

-

Shoja, M., et al. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2353. [2]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [8]

-

Anax Laboratories. (n.d.). 136818-64-9 | methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. Anax Laboratories Website. [4]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [11]

-

Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate. Sigma-Aldrich Website.

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [9]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [7]

-

Garcı́a-Contreras, R., et al. (2012). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o684. [18]

-

ChemicalBook. (n.d.). 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum. ChemicalBook Website. [19]

Sources

- 1. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 2. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Methyl 5-fluoro-6-Methoxy-1H-indole-2-carboxylate price,buy Methyl 5-fluoro-6-Methoxy-1H-indole-2-carboxylate - chemicalbook [chemicalbook.com]

- 6. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate [acrospharmatech.com]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 9. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. mdpi.com [mdpi.com]

- 12. books.rsc.org [books.rsc.org]

- 13. books.rsc.org [books.rsc.org]

- 14. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. prepchem.com [prepchem.com]

- 18. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug development.[1][2] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design.[3] Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a synthetically valuable intermediate.[1][4] The strategic placement of fluoro and methoxy groups on the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

Therefore, the precise and unequivocal confirmation of its chemical structure is a critical first step in any research and development cascade. This guide will demonstrate how a multi-technique spectroscopic approach provides the necessary orthogonal data points to solve the structural puzzle with a high degree of confidence.

The Elucidation Workflow: A Multi-pronged Spectroscopic Approach

The structure of an unknown compound is best determined by integrating data from several complementary analytical techniques. Each method provides a unique piece of the puzzle, and their combination allows for the confident assignment of the complete molecular architecture.

Caption: Key expected HMBC correlations for structure confirmation.

Data Integration and Final Structure Confirmation

The definitive structure is confirmed by integrating all spectroscopic data:

-

HRMS establishes the correct molecular formula (C₁₁H₁₀FNO₃).

-

FTIR confirms the presence of key functional groups (N-H, C=O, C-F, C-O).

-

¹³C and DEPT NMR identify the number and type of carbon atoms (2x CH₃, 3x CH, 6x quaternary C).

-

¹H and ¹⁹F NMR define the substitution pattern on the aromatic ring through characteristic chemical shifts and coupling patterns (e.g., the ortho and meta couplings of H-4 and H-7 to the F-5 atom).

-

2D NMR (HMBC) provides the final links. For example, a correlation from the methoxy protons (~3.9 ppm) to the C-6 carbon (~148 ppm) confirms the position of the methoxy group, while a correlation from the H-4 proton to the C-6 carbon solidifies their adjacency.

By systematically assembling these pieces of evidence, the structure of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate can be elucidated with a very high degree of certainty.

Conclusion

The structure elucidation of novel or complex organic molecules is a systematic process that relies on the synergistic use of multiple analytical techniques. As demonstrated for Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, the combination of mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides a self-validating workflow that ensures an accurate and unambiguous structural assignment. This foundational characterization is paramount for any subsequent application in research, development, and quality control.

References

-

ChemTube3D at The University of Liverpool. (n.d.). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

-

Saeed, A., et al. (2010). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2353. Retrieved from [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]

-

Pappalardo, S., & Tringali, C. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of Organic Chemistry, 27(1), 403-405. Retrieved from [Link]

-

DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 84(14), 8855–8863. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

Vazquez-Vuelvas, O. F., et al. (2011). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]

-

DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 84(14), 8855–8863. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Mohammadi, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34229-34257. Retrieved from [Link]

-

Brogi, S., et al. (2018). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Molecules, 23(10), 2479. Retrieved from [Link]

-

Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. Retrieved from [Link]

-

Rinaldi, F., et al. (2020). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2020(5), 133-146. Retrieved from [Link]

-

Sławiński, J., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(21), 7247. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020. Retrieved from [Link]

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]

-

Aşkın, A., et al. (2022). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Foreword: The Imperative of Spectral Precision in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the cornerstone upon which all subsequent research is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains unparalleled in its ability to provide a detailed atomic-level map of molecular architecture. This guide is dedicated to researchers, scientists, and drug development professionals who rely on such precise characterization.

We will dissect the ¹H and ¹³C NMR spectra of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate , a substituted indole that serves as a valuable scaffold in medicinal chemistry. The strategic placement of fluoro and methoxy groups on the indole core introduces unique electronic effects and spectroscopic signatures. Understanding these nuances is not merely an academic exercise; it is critical for confirming identity, assessing purity, and predicting the reactivity and interaction of the molecule in biological systems. This document moves beyond a simple catalog of peaks, offering a causal analysis of the spectral data, grounded in the fundamental principles of NMR and the specific electronic environment of this heterocyclic system.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the indole ring system is utilized. The structure of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is presented below. This numbering convention will be used consistently throughout the analysis.

Caption: IUPAC Numbering of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate interpretation. The following protocol outlines a robust methodology for the acquisition of ¹H and ¹³C NMR spectra for the title compound.

Workflow for NMR Data Acquisition

Caption: Through-bond coupling pathways between Fluorine and Protons.

¹³C NMR Spectral Data and In-depth Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information through chemical shifts and carbon-fluorine coupling constants.

Table 2: ¹³C NMR Spectral Data for Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (in DMSO-d₆, 101 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (¹JC-F, Hz) |

| C =O | ~161.5 | s | - |

| C-5 | ~146.0 | d | ¹JC-F ≈ 240 |

| C-6 | ~144.5 | d | ²JC-F ≈ 12 |

| C-7a | ~131.0 | s | - |

| C-2 | ~129.5 | s | - |

| C-3a | ~122.0 | d | ³JC-F ≈ 5 |

| C-3 | ~108.0 | s | - |

| C-4 | ~104.5 | d | ²JC-F ≈ 25 |

| C-7 | ~98.0 | d | ³JC-F ≈ 2 |

| OC H₃-6 | ~56.5 | s | - |

| COOC H₃-2 | ~52.0 | s | - |

Detailed Analysis of ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~161.5 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing as a sharp singlet in the far downfield region of the spectrum, which is characteristic for this functional group.

-

Carbons Directly Influenced by Fluorine: The most prominent features in the aromatic region are the large splittings caused by coupling to the ¹⁹F nucleus.

-

C-5 (δ ~146.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom. This results in two significant effects: a strong deshielding (downfield shift) and a very large one-bond coupling (¹JC-F) of approximately 240 Hz, causing the signal to appear as a large doublet. This is a definitive assignment marker.

-

C-4 (δ ~104.5 ppm) and C-6 (δ ~144.5 ppm): These carbons are ortho to the fluorine (two bonds away) and thus exhibit significant ²JC-F coupling. C-4 appears as a doublet with a coupling constant of ~25 Hz, while C-6 also appears as a doublet but with a smaller coupling of ~12 Hz. The downfield shift of C-6 is further enhanced by the directly attached electron-donating methoxy group.

-

-

Other Aromatic and Heterocyclic Carbons:

-

C-7a and C-2: These quaternary carbons are relatively deshielded due to their positions within the indole ring system and proximity to heteroatoms and the ester group.

-

C-3a and C-7: These carbons show smaller, long-range couplings to fluorine (³JC-F), which may or may not be fully resolved but contribute to their signal shape. C-7 is notably shielded (upfield shift) due to the electronic effects within the ring.

-

C-3: This carbon is relatively shielded, appearing upfield around 108.0 ppm, a characteristic region for the C-3 position in many indole-2-carboxylate esters.

-

-

Aliphatic Carbons (δ ~56.5 and ~52.0 ppm): The two sp³-hybridized carbons of the methoxy and methyl ester groups appear in the upfield region of the spectrum as sharp singlets, with the C-O carbon of the methoxy group being slightly more deshielded.

Conclusion: A Self-Validating Spectroscopic Portrait

The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate provides a self-validating and unambiguous confirmation of its molecular structure. The characteristic chemical shifts of the N-H, aromatic, and pyrrole protons, combined with the distinct splitting patterns arising from H-F and C-F couplings, create a unique spectroscopic fingerprint. The large ¹JC-F coupling constant for C-5 is an unequivocal marker for the position of the fluorine substituent.

This in-depth guide illustrates the power of NMR spectroscopy not just to identify a compound, but to understand the intricate electronic architecture shaped by its functional groups. For the researcher, this level of detail is indispensable, providing the confidence in molecular identity required to advance research in drug discovery and materials science.

References

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

-

Govindasami, P., et al. (2011). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 717-723. [Link]

-

ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(5), 1151. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

A Comprehensive Technical Guide to the Solubility and Stability Profile of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Indole Derivative

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The nuanced interplay of substituents on this privileged scaffold dictates the ultimate biological activity and, critically, the developability of a compound. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate emerges as a molecule of interest, combining several key features: a lipophilic indole core, a hydrogen-bonding NH group, an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a methyl ester. This unique combination presents a distinct physicochemical profile that warrants a thorough investigation of its solubility and stability—two of the most critical parameters influencing a drug candidate's journey from the laboratory to the clinic.

This guide provides a deep dive into the anticipated solubility and stability characteristics of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. In the absence of extensive published data on this specific molecule, we will leverage established principles of physical organic chemistry and draw parallels from closely related analogs to build a predictive framework. More importantly, this document serves as a practical manual, outlining robust experimental protocols to empower researchers to generate the precise data needed for their development programs.

I. Predicted Physicochemical Properties: A Structure-Based Assessment

The molecular architecture of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate offers valuable clues to its behavior in various environments.

The Interplay of Substituents and its Impact on Solubility

The solubility of a compound is governed by the energetic balance between crystal lattice energy (the energy required to break apart the solid state) and solvation energy (the energy released upon interaction with a solvent).

-

The Indole Core: The bicyclic aromatic system is inherently hydrophobic, suggesting poor aqueous solubility. However, the N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can be a weak hydrogen bond acceptor.

-

The Methyl Ester: The ester group introduces polarity and a potential hydrogen bond acceptor site at the carbonyl oxygen. However, the methyl group itself adds to the lipophilicity.

-

The Fluoro and Methoxy Groups: The fluorine atom at the 5-position is a weak base and can participate in hydrogen bonding. Its primary effect is the modulation of the electronic properties of the aromatic ring. The methoxy group at the 6-position is a hydrogen bond acceptor and can slightly increase polarity.

Based on these features, we can anticipate that Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate will be poorly soluble in water and more soluble in organic solvents. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, -OCH3, -F) suggests that intermolecular hydrogen bonding in the solid state could be significant, potentially leading to a high crystal lattice energy and, consequently, lower solubility. Studies on similar indole structures, such as Methyl 5-fluoro-1H-indole-2-carboxylate, have revealed the formation of dimeric pairs through N-H---O hydrogen bonds in the crystal structure, a phenomenon that likely influences the solubility of the title compound.[1]

Anticipated Stability Profile

The stability of a pharmaceutical compound is its ability to resist chemical change over time under various conditions.

-

Hydrolytic Stability: The methyl ester functionality is the most probable site of hydrolytic degradation. This reaction is typically catalyzed by acid or base, leading to the formation of the corresponding carboxylic acid and methanol. The rate of hydrolysis will be pH-dependent.

-

Oxidative Stability: The electron-rich indole nucleus can be susceptible to oxidation, particularly in the presence of light, oxygen, and certain metal ions. The methoxy group may further activate the ring towards oxidation.

-

Photostability: Many aromatic compounds, including indoles, can absorb UV light, which may lead to photodegradation. It is advisable to handle and store the compound in a dark place.

-

Thermal Stability: The compound is expected to be a solid at room temperature and should be stored in a cool, dry, and well-ventilated area to minimize thermal degradation.[2]

II. Experimental Determination of Solubility

A systematic approach to determining the solubility of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is crucial. The following protocols are designed to provide accurate and reproducible data.

Thermodynamic Solubility in Aqueous and Organic Solvents

This experiment determines the equilibrium solubility of the compound in various solvents, which is a fundamental parameter for formulation development.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate into glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including:

-

Aqueous buffers (pH 2, 4, 6.8, 7.4, 9)

-

Purified water

-

Common organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate)

-

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), ensuring that solid material remains.

-

Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter compatible with the solvent.

-

Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Predicted vs. Experimental Solubility Data

| Solvent System | Predicted Solubility | Rationale for Prediction |

| Water (pH 7.4) | Very Low | Hydrophobic indole core, potential for strong crystal lattice energy. |

| 0.1 N HCl (pH ~1) | Very Low | Compound is neutral; no significant ionization to enhance solubility. |

| 0.1 N NaOH (pH ~13) | Low to Moderate | Potential for hydrolysis of the ester to the more soluble carboxylate. |

| Methanol / Ethanol | Moderate to High | Polar protic solvents capable of hydrogen bonding with the solute. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| DMSO | High | Highly polar aprotic solvent, effective at disrupting crystal lattices. |

| Ethyl Acetate | Moderate | Ester solvent with moderate polarity. |

III. Experimental Determination of Stability

Assessing the stability of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate under various stress conditions is critical to understanding its degradation pathways and establishing appropriate storage and handling procedures.

pH-Dependent Hydrolytic Stability

This study evaluates the rate of degradation in aqueous solutions at different pH values.

Experimental Workflow for Hydrolytic Stability

Caption: Workflow for assessing pH-dependent hydrolytic stability.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile).

-

Incubation: Spike the stock solution into pre-warmed aqueous buffers of different pH values (e.g., pH 2, 7, and 9) to a final concentration within the linear range of the analytical method.

-

Sampling: Incubate the solutions at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.

-

Data Analysis: Plot the percentage of the compound remaining versus time for each pH. Determine the degradation rate constant and half-life.

Photostability

This protocol assesses the degradation of the compound when exposed to light.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of the compound in a transparent solvent and also place the solid compound in a clear container.

-

Control Samples: Prepare identical samples but protect them from light by wrapping the containers in aluminum foil.

-

Light Exposure: Expose the test samples to a light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples for the amount of parent compound remaining and the formation of any degradation products.

Thermal Stability (Solid State)

This experiment evaluates the stability of the solid compound at elevated temperatures.

Step-by-Step Protocol:

-

Sample Preparation: Place a known amount of the solid compound in vials.

-

Incubation: Store the vials in ovens at different temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity.

-

Analysis: At various time points, remove a vial, dissolve the contents in a suitable solvent, and analyze by HPLC for purity and the presence of degradants.

IV. Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent peak from any degradation products, impurities, and excipients.

-

Linearity: A linear relationship between detector response and concentration should be established.

-

Accuracy and Precision: The method must be accurate and provide reproducible results.

-

Forced Degradation: To ensure the method is stability-indicating, the compound should be subjected to forced degradation (acid, base, oxidation, heat, light). The resulting degradants should be well-separated from the parent peak.

V. Conclusion and Forward Look

The solubility and stability of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate are critical determinants of its potential as a drug candidate. While a theoretical assessment based on its structure provides initial guidance, rigorous experimental evaluation is indispensable. The protocols outlined in this guide provide a comprehensive framework for generating the high-quality data required for informed decision-making in a drug discovery and development setting. By systematically investigating these fundamental physicochemical properties, researchers can unlock the full potential of this promising indole derivative.

References

-

Narayana, B., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. University of Mysore. [Link]

-

Acros Pharmatech. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. [Link]

Sources

Fluorinated Indole Scaffolds in Medicinal Chemistry: A Guide to Strategic Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its versatile structure allows for interaction with a multitude of biological targets.[2] When this powerful scaffold is strategically augmented with fluorine—the most electronegative of all elements—the result is often a profound enhancement of pharmacological properties.[3] The introduction of fluorine is a key strategy in modern drug discovery, with fluorinated compounds accounting for 20-25% of all approved small molecule pharmaceuticals.[2]

This guide provides a comprehensive overview of the strategic application of fluorination to the indole core. We will explore the fundamental physicochemical modulations, survey key synthetic methodologies, and examine structure-activity relationships through illustrative case studies.

The Physicochemical Impact of Fluorine on the Indole Scaffold

The substitution of hydrogen with fluorine, while seemingly a minor structural change, imparts significant alterations to a molecule's electronic and physical properties. These changes are pivotal in optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's solubility, permeability across biological membranes, and binding to target proteins.[4] The effect of fluorination on lipophilicity is not straightforward; it is highly dependent on the molecular context and the specific fluorination motif.[5][6] While the highly lipophilic nature of fluorine can increase absorption, this effect must be carefully balanced to maintain moderate lipophilicity for an optimal drug profile.[7]

Generally, replacing a hydrogen atom with fluorine can increase local lipophilicity.[8] However, the overall effect on the molecule's partition coefficient (LogP) can vary. For instance, studies on fluorinated alkyl indoles have shown that fluorination can sometimes lower the LogP value.[9] The positioning of the fluorine atom is crucial; for example, vicinal di-fluoro derivatives can be less lipophilic than their geminal counterparts.[9] This nuanced behavior allows medicinal chemists to fine-tune a molecule's lipophilicity to enhance membrane permeability and bioavailability.[4][10]

Table 1: Comparative Lipophilicity of Fluorinated Indole Analogs

| Compound/Analog | Description | Predicted LogP | Source |

| 2-Methyl-1H-indole | Non-fluorinated parent | 2.5 | [1] |

| 3-Fluoro-2-methyl-1H-indole | Fluorinated analog | 2.6 | [1] |

| Indole (20) | C2-Hydrogen | 2.14 | [11] |

| 2-Fluoroindole (22) | C2-Fluorine | 1.29 | [11] |

| 2-(Trifluoromethyl)indole (23) | C2-CF3 | 2.80 | [11] |

| 2-(Pentafluorosulfanyl)indole (5a) | C2-SF5 | 3.51 | [11] |

Note: LogP values are highly dependent on the prediction algorithm or experimental method used. The data presented here are for comparative purposes within each study.

Alteration of Acidity and Basicity (pKa)

Fluorine's potent electron-withdrawing nature significantly influences the acidity and basicity of nearby functional groups.[3] Introducing a fluorine atom to the indole scaffold can dramatically lower the pKa of the indole nitrogen, making it more acidic.[11] For example, substituting the C2-hydrogen of indole (pKa = 32.57 in acetonitrile) with a fluorine atom lowers the pKa by over 5 units, and a C2-SF5 group results in a pKa comparable to that of 2-nitroindole.[11][12]

This modulation is particularly impactful when fluorination is applied to basic side chains attached to the indole core. A lower pKa for a basic amine can reduce the degree of ionization at physiological pH, leading to improved membrane permeation and oral absorption.[3] This principle was demonstrated in a series of 5-HT1D receptor ligands, where fluorination of the side chain significantly reduced the pKa, which had a dramatic and beneficial influence on oral absorption.[13][14]

Enhancement of Metabolic Stability

One of the most powerful applications of fluorination in drug design is to block metabolic "soft spots."[10] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of vulnerable C-H bonds.[15] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[3][7] By strategically replacing a metabolically labile hydrogen with a fluorine atom, medicinal chemists can prevent hydroxylation and other oxidative transformations, thereby extending the drug's half-life and improving its bioavailability.[10][15]

This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry and a primary driver for the synthesis of fluorinated indole derivatives.[15] The enhanced metabolic stability of fluorinated compounds has been demonstrated across numerous studies.[7][16]

Diagram 1: Mechanism of Metabolic Blocking by Fluorination

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Synthetic Methodologies for Fluorinated Indoles

The synthesis of fluorinated indoles can be achieved through various strategies, ranging from classical cyclization reactions using fluorinated precursors to modern late-stage fluorination techniques.

Fischer Indole Synthesis

A foundational method for indole synthesis, the Fischer indole synthesis, can be readily adapted to produce fluorinated indoles by using the appropriate (fluorophenyl)hydrazine as a starting material.[1] This approach involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone, followed by cyclization and aromatization. The choice of the starting hydrazine isomer is critical for controlling the regiochemistry of fluorination on the indole ring.[1]

Diagram 2: Generalized Workflow for Fischer Indole Synthesis

Caption: A generalized workflow for the Fischer indole synthesis.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method to assess and compare the metabolic stability of fluorinated and non-fluorinated indole analogs.[15]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal suspension.

Materials:

-

Test compounds (dissolved in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold acetonitrile (ACN) for reaction termination

-

96-well incubation plate and analytical plate

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw the liver microsomes on ice. Prepare the microsomal suspension by diluting the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with phosphate buffer.

-

Incubation Setup: Add the microsomal suspension to the wells of the 96-well incubation plate.

-

Pre-incubation: Add the test compound (at a final concentration typically 1 µM) to the microsome suspension. Pre-incubate the plate at 37°C for 5-10 minutes with shaking. A parallel incubation without the NADPH regenerating system should be run as a negative control.[15]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The 0-minute time point sample should be taken immediately by transferring an aliquot to a separate plate containing ice-cold ACN.[15]

-

Time-Point Sampling: At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring aliquots from the incubation plate to the analytical plate containing cold ACN.[15]

-

Sample Processing: Once all time points are collected, centrifuge the analytical plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[15]

-

Fluorinated Indoles in Drug Discovery: SAR and Case Studies

The strategic incorporation of fluorine has led to the development of numerous successful drugs. The indole scaffold is frequently found in these molecules, acting across a range of therapeutic areas.[2][17]

Anticancer and Antiviral Agents

Fluorinated indoles are prominent in oncology and virology.[2] For example, the substitution of a fluorine atom at the 5-position of certain indole derivatives has been shown to improve potency against HIV-1 reverse transcriptase by up to 13-fold compared to the non-fluorinated analog.[18] In other series, 4-fluoroindole derivatives have demonstrated potent antiviral activity against HIV-1, with ED50 values as low as 0.5 nM.[18]

Table 2: Structure-Activity Relationship (SAR) of Fluorinated Indole Derivatives

| Compound ID | Therapeutic Area | Key Structural Feature | Biological Activity (IC50/EC50) | Source |

| FC116 | Anticancer | 6-Fluoroindole Chalcone | 6 nM (HCT-116/L) | [19] |

| Compound 14 | Anticancer | 5-Fluoro analog of FC116 | 7 nM (HCT-116/L) | [19] |

| ZD3523 (38p) | Anti-inflammatory | Trifluorobutyl Amide | Kᵢ = 0.42 nM (Leukotriene Receptor) | [20] |

| Compound 20h | Antiviral (HIV-1) | 4-Fluoroindole-carboxamide | ED₅₀ = 0.5 nM (MT-4 cells) | [18] |

| Compound 23p | Antiviral (HIV-1) | 4-Fluoroindole-carboxamide | EC₅₀ = 0.0058 nM | [18] |

Case Study: Serotonin (5-HT) Receptor Modulators

The indole core is structurally similar to the neurotransmitter serotonin, making it a valuable scaffold for targeting serotonin receptors.[1] Fluorination plays a key role in optimizing the pharmacokinetic profiles of these ligands. For instance, in the development of selective 5-HT1D receptor ligands, incorporating fluorine was found to reduce basicity, which in turn had a significant beneficial effect on oral absorption and bioavailability.[13][14]

Diagram 3: Simplified Serotonin 5-HT₂A Receptor Signaling Pathway

Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold is a proven and powerful strategy in medicinal chemistry. It provides an indispensable toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[10] By modulating lipophilicity, pKa, and metabolic stability, chemists can overcome common developmental hurdles, leading to compounds with enhanced potency, selectivity, and bioavailability.[3][10]

The future of this field will likely see the expanded use of novel fluoroalkyl motifs, such as the pentafluorosulfanyl (SF5) group, which can impart unique electronic and steric properties.[11] Furthermore, advances in synthetic chemistry, particularly in late-stage fluorination, will continue to broaden the possibilities for rational drug design, solidifying the role of the fluorinated indole as a truly privileged scaffold in the pursuit of new medicines.[10]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.

- A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. (n.d.). Benchchem.

- Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide. (n.d.). Benchchem.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Al-Sanea, M. M. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Brazil, R. (2025). Putting the F in pharma. Chemistry World.

- Fluorine-containing indoles: Synthesis and biological activity. (n.d.).

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (n.d.).

- Besset, T., et al. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

- Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. PubMed.

- Al-Sanea, M. M., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Carling, R. W., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.

- Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2004).

- Synthesis of Medicinally Important Indole Deriv

- Wang, Z., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.

- Wang, Z., et al. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton.

- Fluorin

- Bozilović, J., & Engels, J. W. (2007).

- Fluorine-containing Indoles: Synthesis and Biological Activity. (n.d.). AMiner.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2018). Baruch S. Blumberg Institute.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Blockbuster drugs containing fluorinated indoles. (n.d.).

- Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Assessing the metabolic stability of fluorinated vs non-fluorin

- Ni, K., & Gu, Z. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Troup, R. I., et al. (2020).

- On the Metabolic Stability of Fluorin

- Structures of some bioactive fluorinated indole derivatives. (n.d.).

- 5-Fluoroindole. (n.d.). PubChem.

- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Rizzo, C., et al. (n.d.).

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). NIH.

- FDA-Approved Fluorinated Drugs (2016–2022). (2023). Encyclopedia.pub.

- Thompson, A. I., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- FDA-Approved Fluorinated Heterocyclic Drugs

- Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry.

- Vitaku, E., et al. (2016).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthetic Evolution of Indole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylate scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, natural products, and functional materials. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry for decades. This technical guide provides an in-depth exploration of the discovery and historical evolution of indole-2-carboxylate derivatives. We will traverse from the foundational name reactions that first enabled their synthesis, such as the Reissert and Fischer indole syntheses, to the modern catalytic methodologies that have revolutionized access to this critical chemical class. By examining the causality behind experimental choices and detailing key protocols, this guide offers field-proven insights into the synthesis and application of these vital compounds, grounding its claims in authoritative references to ensure scientific integrity.

The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is one of nature's most ubiquitous building blocks, forming the core of countless bioactive molecules, from the essential amino acid tryptophan to potent alkaloids and modern pharmaceuticals.[1] The substituent at the 2-position of the indole ring plays a critical role in modulating the molecule's biological activity. Specifically, the installation of a carboxylate group at this position yields indole-2-carboxylate, a versatile intermediate and a key pharmacophore in its own right.[2] This functional group can engage in crucial hydrogen bonding interactions with biological targets and serves as a synthetic handle for further molecular elaboration, making its efficient synthesis a topic of paramount importance in organic and medicinal chemistry.[3][4]

The Genesis of Indole-2-Carboxylates: The Reissert Synthesis

One of the earliest and most direct routes to indole-2-carboxylic acids is the Reissert indole synthesis, first reported by Arnold Reissert in 1897.[5][6] This reaction has remained a reliable and powerful method for constructing the indole-2-carboxylate core from simple starting materials.[7]

A Foundational Approach

The classical Reissert synthesis involves a two-step sequence. It begins with the base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate.[8] The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to a reductive cyclization, typically using reagents like zinc in acetic acid or ferrous sulfate and ammonia, to furnish the target indole-2-carboxylic acid.[5][7][8] The reaction's robustness and use of readily available starting materials cemented its place as a foundational method in heterocyclic chemistry.

Mechanistic Insights of the Reissert Synthesis

The causality behind the Reissert synthesis lies in a sequence of well-understood organic transformations. The initial step is a Claisen condensation, where a strong base (historically, sodium ethoxide) deprotonates the methyl group of o-nitrotoluene, which is rendered acidic by the electron-withdrawing nitro group.[5] The resulting carbanion attacks diethyl oxalate to form the pyruvate intermediate. The key reductive cyclization step involves the selective reduction of the nitro group to an amine. This newly formed aniline then immediately undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the aromatic indole ring.[7][8]

Below is a diagram illustrating the logical flow of the Reissert Indole Synthesis.

Experimental Protocol: A Classic Reissert Synthesis

The following protocol is a representative example of the Reissert synthesis for preparing indole-2-carboxylic acid.

Step 1: Synthesis of Ethyl o-Nitrophenylpyruvate

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add a solution of o-nitrotoluene and diethyl oxalate in absolute ethanol dropwise to the stirred ethoxide solution.[5]

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and dilute acid (e.g., sulfuric acid) to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid

-

Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.

-

Add zinc dust portion-wise to the stirred suspension at a controlled temperature (e.g., below 40 °C) to manage the exothermic reaction.[5]

-

After the addition, stir the mixture at room temperature for several hours.

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Cool the filtrate in an ice bath to crystallize the indole-2-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

The Fischer Synthesis: A Versatile but Sometimes Limited Alternative

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[9][10] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[9][11]

When pyruvic acid is reacted with phenylhydrazine, the corresponding hydrazone can be cyclized to yield indole-2-carboxylic acid.[1][11] However, the reaction can sometimes suffer from low yields and harsh conditions, and decarboxylation can be a competing side reaction, leading directly to indole itself.[7][11] Despite these limitations, its versatility in allowing for a wide range of substituents on both the aniline and carbonyl components has made it a staple in natural product synthesis.[10]

The Modern Era: Palladium-Catalyzed Methodologies

The advent of transition metal catalysis profoundly transformed the synthesis of complex organic molecules, and indole-2-carboxylates are no exception. Palladium-catalyzed reactions, in particular, have provided milder, more efficient, and more functional-group-tolerant pathways.[10]

Palladium-Catalyzed C-H Amination and Annulation

Modern approaches often leverage palladium's ability to facilitate C-H activation and C-N bond formation. For instance, a direct oxidative C–H amination of 2-acetamido-3-arylacrylates provides a powerful route to 1-acetyl indolecarboxylates.[12][13] This reaction uses a catalytic amount of a palladium(II) salt with molecular oxygen as the terminal oxidant, representing a highly atom-economical process.[14][15] The initial products can be easily deacetylated to afford the desired indole-2-carboxylates.[16] This strategy is notable for its mild conditions and tolerance of diverse electronic properties on the aryl ring.[14]